molecular formula C15H18BrN3O2S B2363194 (5-bromofuran-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428357-28-1

(5-bromofuran-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No. B2363194
CAS RN: 1428357-28-1
M. Wt: 384.29
InChI Key: GZVXPJLNVVCBQK-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18BrN3O2S and its molecular weight is 384.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds structurally related to (5-bromofuran-2-yl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone have been synthesized and investigated for their potential antibacterial activity. One study demonstrated the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols, revealing their significant antibacterial properties against a range of microorganisms, including gram-positive and gram-negative bacteria. This suggests the potential of similar furan-imidazole compounds in antibacterial research (2020).

Structural Analysis and Synthesis Techniques

Research on compounds with structural similarities to this compound has focused on their synthesis and structural analysis. For example, a study on Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate demonstrated novel synthesis techniques and detailed structural characterization through spectroscopy and crystallography, offering insights into the molecular structure and synthesis methods that could be relevant for related compounds (Ge, Ge, & Cao, 2011).

Mechanism of Action

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-18-9-6-17-15(18)22-10-11-4-7-19(8-5-11)14(20)12-2-3-13(16)21-12/h2-3,6,9,11H,4-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVXPJLNVVCBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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